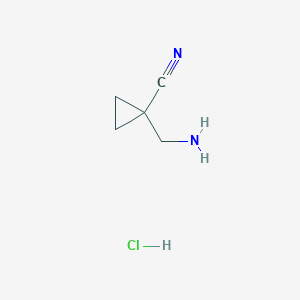

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

Description

Properties

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-5(4-7)1-2-5;/h1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZFMSJBABMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735503 | |

| Record name | 1-(Aminomethyl)cyclopropane-1-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205544-78-0 | |

| Record name | 1-(Aminomethyl)cyclopropane-1-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride typically involves two key steps:

- Formation of the cyclopropanecarbonitrile intermediate or its derivative.

- Introduction of the aminomethyl group, followed by conversion to the hydrochloride salt.

The synthetic routes are designed to maintain the integrity of the cyclopropane ring while efficiently installing the aminomethyl functionality.

Reported Synthetic Routes

Reduction of Cyclopropanecarbonitrile Derivatives

One practical approach involves the reduction of nitrile-containing cyclopropane derivatives using strong hydride reagents, followed by acidification to yield the hydrochloride salt.

- Step 1: Starting from 1-hydroxycyclopropanecarbonitrile or related cyanohydrin precursors, reduction is performed using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. This step converts the nitrile group to the corresponding aminomethyl group while preserving the cyclopropane ring.

- Step 2: The resulting amine is treated with hydrochloric acid in an organic solvent such as 1,4-dioxane or tert-butyl methyl ether to form the hydrochloride salt, which precipitates as a white solid.

- Yield: Approximately 68% isolated yield reported in analogous cyclopentanol derivatives, suggesting similar efficiency can be expected for cyclopropane analogs under optimized conditions.

Cyclopropanation and Subsequent Functional Group Transformations

Alternative methods involve the construction of the cyclopropane ring via cyclopropanation reactions of suitable precursors, followed by functional group interconversions to install the aminomethyl and nitrile groups.

- For example, Michael-type additions or nucleophilic substitutions on cyclopropane intermediates bearing leaving groups can be employed to introduce the aminomethyl moiety.

- Subsequent treatment with hydrochloric acid converts the free amine into the hydrochloride salt, facilitating isolation and purification.

Typical Reaction Conditions and Catalysts

- Reducing Agent: Lithium aluminium hydride (LiAlH4) is preferred for nitrile reduction due to its strong hydride donating ability and compatibility with cyclopropane rings.

- Solvents: Tetrahydrofuran (THF) is commonly used during reduction steps for its ability to solubilize both organic substrates and hydride reagents. For salt formation, solvents such as 1,4-dioxane or tert-butyl methyl ether are employed.

- Temperature: Reduction is typically carried out under reflux (~66 °C for THF) for about 1 hour, while hydrochloride salt formation proceeds at ambient temperature (20–25 °C) for 0.5 hours.

- Workup: Quenching with water and aqueous base (e.g., NaOH) is used post-reduction to decompose excess hydride and aid in product isolation. Filtration through celite and drying over potassium hydroxide or sodium sulfate ensures removal of impurities.

Data Table: Typical Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrile Reduction | LiAlH4 in THF | Reflux (~66°C) | 1 hour | — | Careful addition, inert atmosphere |

| Quench and Workup | Water, 4 M NaOH, water | Room temp | — | — | Vigorous stirring, celite filtration |

| Hydrochloride Salt Formation | 4 N HCl in dioxane, MTBE | 20°C | 0.5 hour | 68% | Precipitation of white solid |

Research Findings and Considerations

- The reduction of nitriles to primary amines using LiAlH4 is a well-established method that preserves sensitive functional groups such as cyclopropane rings.

- The hydrochloride salt form enhances the compound’s stability and crystallinity, facilitating handling and storage.

- Purification by filtration and drying eliminates the need for chromatographic steps, which is advantageous for scale-up.

- The reaction yields and purities are high enough to produce material suitable for further synthetic transformations or pharmaceutical applications.

- Alternative catalytic hydrogenation methods for nitrile reduction are less commonly reported for this compound due to potential ring strain and side reactions but may be explored for process optimization.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Reactions

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride can undergo several types of chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction can yield amines when treated with reducing agents such as lithium aluminum hydride.

- Substitution : The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions .

Chemistry

This compound serves as a fundamental building block in the synthesis of more complex organic molecules. It is utilized in various synthetic pathways to create novel compounds with potential applications across multiple domains .

Biology

This compound has been explored for its role in studying enzyme mechanisms and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical assays. For example, it has been investigated for its potential to inhibit proteases involved in viral replication, showcasing its relevance in virology research .

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic potential. Research indicates it may have applications in developing antiviral drugs and treatments for various diseases due to its biological activity against specific molecular targets .

Industry

The compound is also utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties allow it to serve as a precursor for specialty chemicals that are essential in various manufacturing processes .

Case Studies and Research Findings

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes critical for metabolic pathways, particularly those involved in viral replication.

- Therapeutic Applications : Research has indicated that it may possess anti-cancer properties, making it a candidate for further pharmacological study aimed at developing new cancer therapies .

- Protein-Ligand Interactions : The compound has been employed as a tool to investigate protein-ligand binding dynamics, which is crucial for understanding drug design and development .

Mechanism of Action

The mechanism by which 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variation on Cyclopropane Ring

Aryl-Substituted Cyclopropanamine Hydrochlorides

These derivatives exhibit increased lipophilicity due to aryl groups, which enhances membrane permeability but reduces water solubility. In contrast, the nitrile group in the target compound enhances dipole interactions, leading to higher melting points .

1-(Methylamino)cyclopropane-1-carbonitrile Hydrochloride (CAS: 2225146-97-2)

This analogue substitutes the aminomethyl group with a methylamino group . The methyl group introduces steric hindrance, reducing nucleophilicity at the amine compared to the primary amine in the target compound. This structural difference may alter reactivity in coupling reactions or salt formation.

Functional Group Replacements

1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride (CAS: 1956355-13-7)

Replacing the nitrile with a carboxamide group (CONH₂ ) increases hydrogen-bonding capacity, improving solubility in polar solvents . However, the amide group is less electron-withdrawing than nitrile, reducing electrophilicity in reactions such as nucleophilic additions.

1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride (CAS: 115652-52-3)

The nitrile is replaced by a hydroxymethyl (CH₂OH) group, significantly altering the compound’s electronic profile.

Ring Size and Strain

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride (CAS: 223425-82-9)

The acetic acid substituent adds acidity (pKa ~4–5), enabling pH-dependent solubility, which is absent in the nitrile-containing target compound.

Pharmacologically Relevant Analogues

Milnacipran Hydrochloride (CAS: 101152-94-7)

This antidepressant drug contains a cyclopropane ring with a carboxamide and phenyl group . Unlike the target compound’s nitrile, milnacipran’s carboxamide participates in hydrogen bonding with biological targets, highlighting how functional group choice impacts therapeutic activity.

Comparative Data Table

Biological Activity

Overview

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is an organic compound with the molecular formula CHClN. It is characterized by its unique structure, which includes both an aminomethyl group and a nitrile group, making it a versatile building block in organic synthesis and a subject of interest in biological research. This compound exhibits significant biological activity, particularly in enzyme interactions and potential therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 132.59 g/mol

- Solubility : Soluble in water, methanol, and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrile group participates in nucleophilic addition reactions. This dual functionality allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects.

Biological Applications

This compound has been explored for several biological applications:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, thereby affecting metabolic pathways. For instance, it has been investigated for its potential to inhibit proteases involved in viral replication.

- Protein-Ligand Interactions : The compound serves as a useful tool in studying protein-ligand interactions due to its ability to bind selectively to certain proteins.

- Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in the development of antiviral drugs and treatments for various diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Viral Replication : In vitro studies demonstrated that this compound effectively inhibits viral replication by targeting specific viral enzymes. For example, it showed potent activity against influenza virus protease, suggesting its potential as an antiviral agent .

- Effect on Cell Proliferation : Experimental data indicate that this compound can modulate cell proliferation in certain cancer cell lines. The compound was found to induce apoptosis in human cancer cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. It has been shown to enhance the survival of neuronal cells under stress conditions .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains both aminomethyl and nitrile groups | Enzyme inhibition, antiviral properties |

| Cyclopropanecarbonitrile | Lacks aminomethyl group | Limited reactivity |

| Aminomethylcyclopropane | Lacks nitrile group | Restricted applications |

| Cyclopropylamine | Similar structure but lacks nitrile | Less versatile |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1 : A study on its antiviral properties demonstrated a significant reduction in viral load in infected cell cultures when treated with varying concentrations of the compound .

- Case Study 2 : In a cancer model, administration of this compound led to decreased tumor growth and increased apoptosis markers compared to control groups .

Q & A

Q. What are the key considerations for optimizing the scalable synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride?

Answer: Scalable synthesis requires attention to reaction conditions and purification methods. For example, hydrogen chloride in diethyl ether has been used to deprotect carbamate intermediates, yielding the hydrochloride salt in 87% yield . Critical parameters include:

- Reagent stoichiometry : Excess HCl ensures complete deprotection.

- Temperature control : Maintain below 25°C to avoid side reactions.

- Workup : Use non-polar solvents (e.g., diethyl ether) for precipitation, avoiding chromatography.

Avoid routes requiring costly reagents like di-tert-butyl pyrocarbonate, as they reduce reproducibility on multi-gram scales .

Q. Which analytical methods are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : Use , , and DEPT-135 to confirm the cyclopropane ring and aminomethyl group. Cross-check chemical shifts with analogous compounds (e.g., cyclopropane derivatives in ).

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 137.6079 for CHClNO) .

- Elemental analysis : Ensure Cl content matches theoretical values (e.g., ~25.7% for CHClN) .

Q. What safety protocols are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory irritant) .

- Storage : Keep in airtight containers under inert gas (N or Ar) at room temperature to prevent decomposition .

Q. How can researchers purify this compound without chromatography?

Answer:

Q. What stability challenges arise during long-term storage?

Answer:

- Hydrolysis : The nitrile group may hydrolyze to amides in humid conditions. Store desiccated .

- Thermal decomposition : Avoid temperatures >120°C, as cyclopropane rings may undergo ring-opening reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., 1H^1H1H NMR splitting patterns) be resolved?

Answer:

- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., ring strain-induced conformational changes) by analyzing spectra at −40°C to 80°C .

- DFT calculations : Compare experimental shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

- 2D NMR (COSY, HSQC) : Confirm coupling between cyclopropane protons and adjacent functional groups .

Q. How does the cyclopropane ring influence reactivity in cross-coupling reactions?

Answer:

- Ring strain : The 60° bond angles increase reactivity in Suzuki-Miyaura couplings. Use Pd(PPh) and KCO in THF/HO (3:1) at 80°C for efficient arylations .

- Steric hindrance : The aminomethyl group may slow Buchwald-Hartwig aminations. Optimize with XPhos precatalysts and elevated temperatures (100°C) .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Answer:

Q. How can decomposition pathways be characterized under oxidative stress?

Answer:

Q. What strategies differentiate this compound’s bioactivity from its structural analogs?

Answer:

- SAR studies : Compare IC values against analogs (e.g., 1-(4-chlorophenyl)cyclopropanamine hydrochloride) in enzyme inhibition assays .

- Molecular docking : Model interactions with target proteins (e.g., monoamine oxidases) to rationalize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.